molecular formula C15H22N2O6 B6421677 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(2-hydroxypropyl)amino]propanoic acid CAS No. 1047992-63-1

3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(2-hydroxypropyl)amino]propanoic acid

Cat. No. B6421677
CAS RN: 1047992-63-1
M. Wt: 326.34 g/mol
InChI Key: BVEYUCAKJVYMGK-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethoxyphenyl)propionic acid” is a type of organic compound known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It has a molecular weight of 210.23 .


Molecular Structure Analysis

The molecular structure of “3-(3,4-Dimethoxyphenyl)propionic acid” can be represented by the linear formula: (CH3O)2C6H3CH2CH2CO2H . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound “3-(3,4-Dimethoxyphenyl)propionic acid” is a solid with a melting point of 96-97 °C (lit.) . It has a molecular weight of 210.23 .

Safety and Hazards

The safety information for “3-(3,4-Dimethoxyphenyl)propionic acid” indicates that it is a combustible solid . Personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Mechanism of Action

Target of Action

A structurally similar compound, “3-(2,4-dihydroxyphenyl)propanoic acid”, is known to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is responsible for pigmentation in animals.

Mode of Action

The compound is likely to interact with its target enzyme, tyrosinase, in a competitive manner, inhibiting its activity . This inhibition could result in decreased melanin production, given the role of tyrosinase in melanin synthesis.

Biochemical Pathways

The compound’s action primarily affects the melanin biosynthesis pathway by inhibiting the enzyme tyrosinase . This could lead to downstream effects such as reduced pigmentation.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a decrease in melanin production due to the inhibition of tyrosinase . This could potentially result in changes in pigmentation.

properties

IUPAC Name

4-(2,4-dimethoxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-9(18)8-16-12(15(20)21)7-14(19)17-11-5-4-10(22-2)6-13(11)23-3/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEYUCAKJVYMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

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